

# Application Notes and Protocols: Sodium Starch Glycolate in Controlled-Release Drug Delivery Systems

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## Compound of Interest

Compound Name: Sodium glycolate

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## Introduction

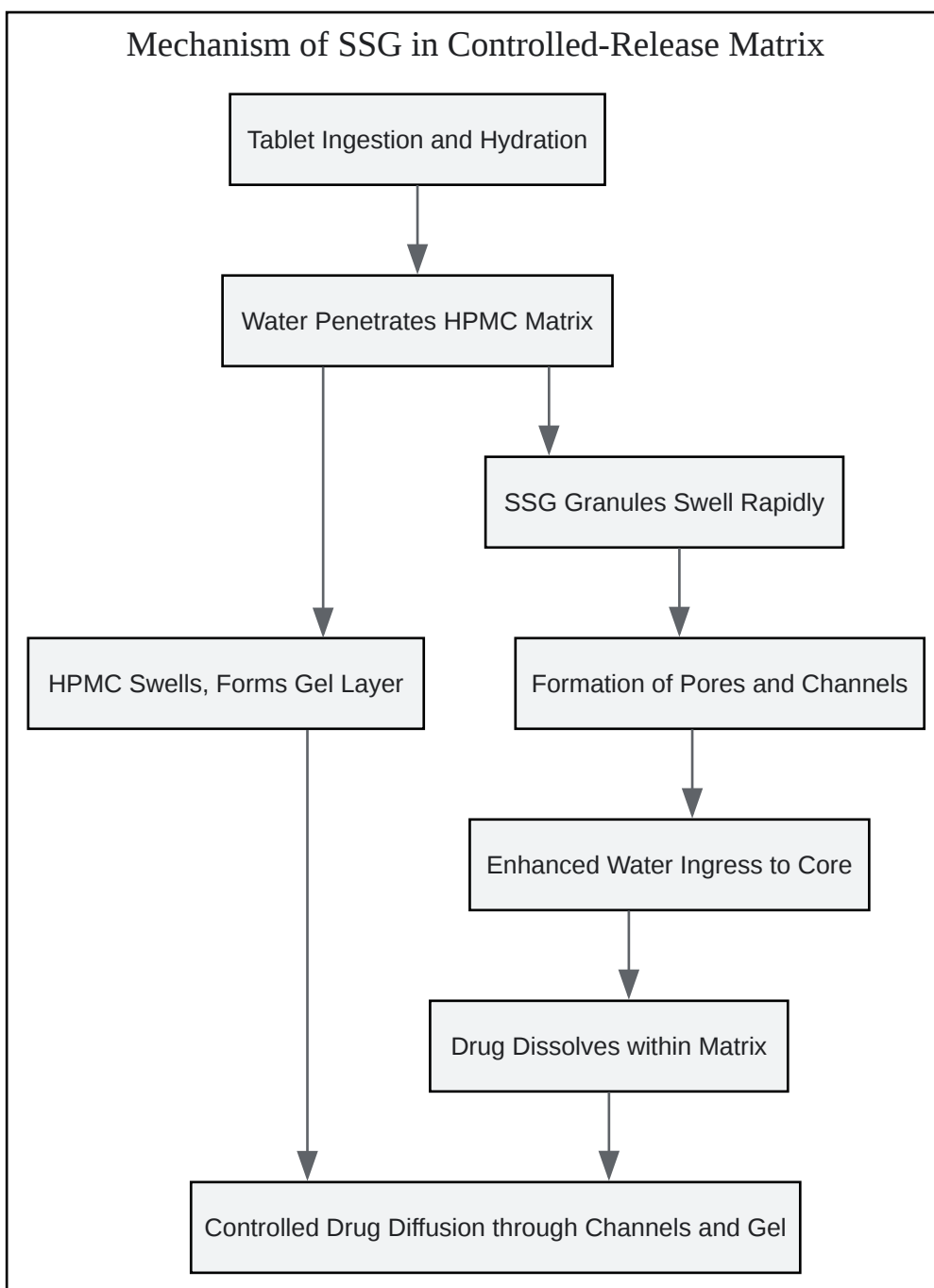
Sodium starch glycolate (SSG), a sodium salt of carboxymethyl ether of starch, is widely recognized as a "superdisintegrant" in pharmaceutical formulations, facilitating the rapid breakdown of solid dosage forms.<sup>[1][2]</sup> However, its application extends beyond immediate-release systems. In controlled-release drug delivery systems, particularly in hydrophilic matrix tablets, SSG can be strategically employed as a release modifier. Its strong swelling capacity, when balanced with a matrix-forming polymer, can modulate drug dissolution over an extended period.<sup>[3][4]</sup>

These application notes provide a comprehensive overview of the principles and practical methodologies for utilizing sodium starch glycolate in the development of controlled-release oral solid dosage forms.

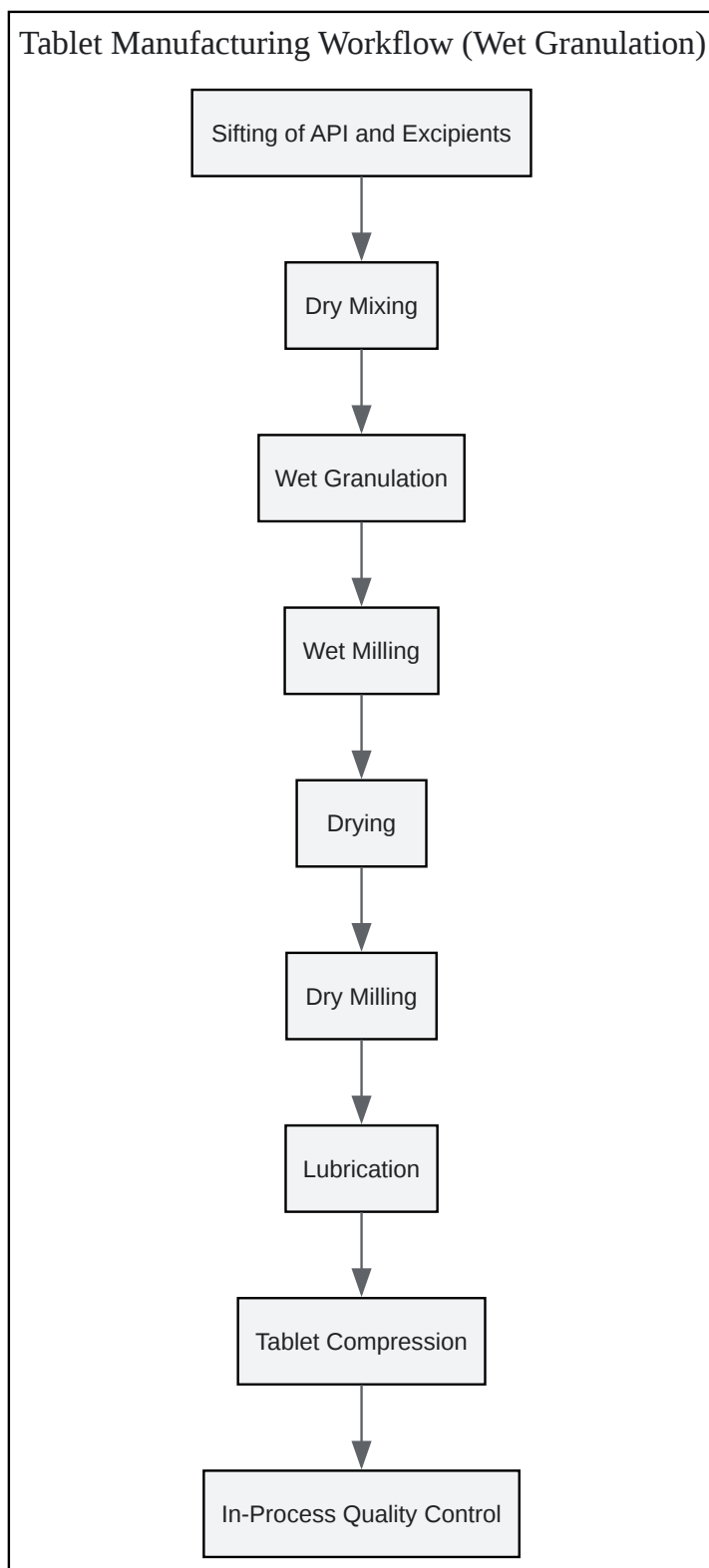
## Mechanism of Action in Controlled-Release Systems

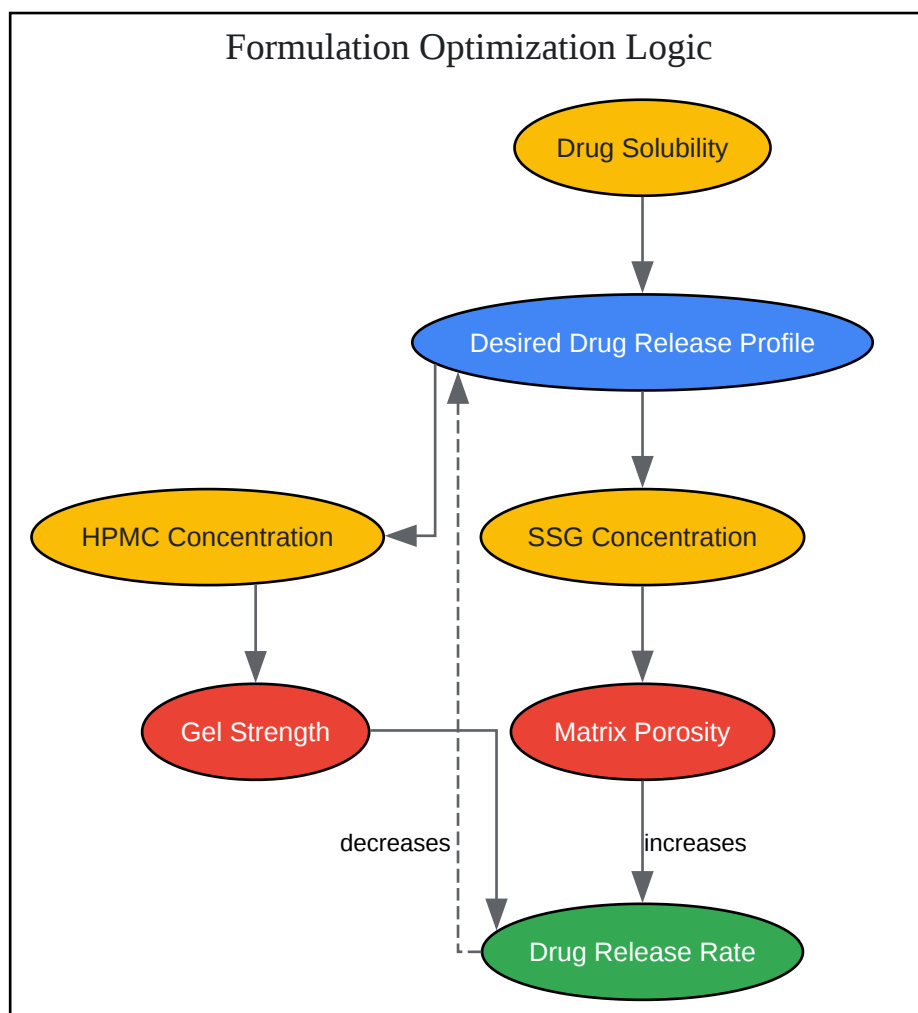
In hydrophilic matrix systems, typically formulated with polymers like hydroxypropyl methylcellulose (HPMC), the primary mechanism of drug release is a combination of diffusion through the hydrated gel layer and erosion of the matrix.<sup>[5][6]</sup> When sodium starch glycolate is incorporated into such a matrix, it functions as a channeling agent.<sup>[7][8]</sup>

Upon contact with aqueous fluids in the gastrointestinal tract, SSG rapidly absorbs water and swells significantly.[9][10] Within the confines of the polymer matrix, this swelling action creates a network of pores and channels.[7][8] This porous network allows for increased water penetration into the core of the tablet, facilitating the dissolution of the drug, which can then diffuse out through these channels. The extent of this effect can be tailored by adjusting the concentration of SSG, thereby providing a mechanism to control the drug release rate. At higher concentrations, SSG can lead to the formation of a viscous gel, which may hinder water penetration and slow down disintegration and dissolution.[3][4]



## Tablet Manufacturing Workflow (Wet Granulation)





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